molecular formula C13H17NO5 B13883826 Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate

Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate

Cat. No.: B13883826
M. Wt: 267.28 g/mol
InChI Key: DUCSXXDIEJNCMT-UHFFFAOYSA-N
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Description

Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . It is characterized by the presence of a methoxypyridine ring attached to a pentanedioate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate typically involves the esterification of 3-(6-methoxypyridin-3-yl)pentanedioic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(6-hydroxypyridin-3-yl)pentanedioate.

    Reduction: Formation of 3-(6-methoxypyridin-3-yl)pentanediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate involves its interaction with specific molecular targets. The methoxypyridine ring can interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate is unique due to its combination of a methoxypyridine ring and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate

InChI

InChI=1S/C13H17NO5/c1-17-11-5-4-9(8-14-11)10(6-12(15)18-2)7-13(16)19-3/h4-5,8,10H,6-7H2,1-3H3

InChI Key

DUCSXXDIEJNCMT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)OC)CC(=O)OC

Origin of Product

United States

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